molecular formula C21H33NO3 B3827095 ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate

ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate

Cat. No.: B3827095
M. Wt: 347.5 g/mol
InChI Key: FICOBJISFKKIMT-NWNFKSAJSA-N
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Description

Ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate is an organic compound characterized by its conjugated diene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate typically involves the reaction of ethyl acetoacetate with dicyclohexylamine in the presence of a base. The reaction proceeds through a series of steps, including the formation of an enolate intermediate, followed by nucleophilic addition and subsequent dehydration to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dicyclohexylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate involves its interaction with molecular targets through its conjugated diene system. The compound can undergo cycloaddition reactions, forming cyclic structures that interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E,4E)-5-(phenylsulfonyl)penta-2,4-dienoate: Similar conjugated diene structure but with a phenylsulfonyl group.

    Methyl (2E,4E)-5-anilino-4-(methoxycarbonyl)penta-2,4-dienoate: Contains an anilino group and a methoxycarbonyl group.

Uniqueness

Ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate is unique due to the presence of the dicyclohexylamino group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO3/c1-3-25-21(24)20(17(2)23)15-10-16-22(18-11-6-4-7-12-18)19-13-8-5-9-14-19/h10,15-16,18-19H,3-9,11-14H2,1-2H3/b16-10+,20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICOBJISFKKIMT-NWNFKSAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC=CN(C1CCCCC1)C2CCCCC2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C=C/N(C1CCCCC1)C2CCCCC2)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate
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ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate
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ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate
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ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate
Reactant of Route 5
ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate
Reactant of Route 6
ethyl (2E,4E)-2-acetyl-5-(dicyclohexylamino)penta-2,4-dienoate

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